4-Chloro-2-fluoropyridine-3-carboxylic acid
Description
4-Chloro-2-fluoropyridine-3-carboxylic acid (C₆H₃ClFNO₂; MW 175.55 g/mol) is a halogenated pyridine derivative with a carboxylic acid group at position 3, chlorine at position 4, and fluorine at position 2 . Its structural features make it a versatile intermediate in agrochemical and pharmaceutical synthesis. Key synonyms include 2-chloro-3-fluoroisonicotinic acid and 2-chloro-3-fluoro-4-pyridinecarboxylic acid .
The compound’s reactivity is influenced by the electron-withdrawing effects of fluorine and chlorine, which enhance the acidity of the carboxylic acid group. This property is critical in herbicidal formulations, where derivatives of this compound are used to control resistant weeds (e.g., phenoxy alkanoic acid-resistant species) .
Properties
IUPAC Name |
4-chloro-2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBJFVZQXPBZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704601 | |
| Record name | 4-Chloro-2-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211584-03-0 | |
| Record name | 4-Chloro-2-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3-carboxypyridine, selective chlorination and fluorination can be performed using reagents like thionyl chloride (SOCl2) and fluorine gas (F2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The use of continuous flow reactors can enhance the efficiency and safety of these processes. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-fluoropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of new drugs.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a desired therapeutic effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The table below compares 4-chloro-2-fluoropyridine-3-carboxylic acid with structurally related pyridinecarboxylic acids:
Key Observations :
- Substituent Position : The position of halogens and carboxylic acid groups significantly impacts bioactivity. For example, fluorine at position 2 in the parent compound enhances herbicidal efficacy by improving binding to plant enzymes .
- Electron-Withdrawing Effects : Fluorine’s strong electronegativity increases the acidity of the carboxylic acid group compared to chlorine-substituted analogues (e.g., 3-chloro-2-pyridinecarboxylic acid), influencing solubility and reactivity .
- Bulkier Groups : The trifluoromethyl group in 4-(trifluoromethyl)-3-pyridinecarboxylic acid reduces solubility in polar solvents but improves lipid membrane penetration in agrochemicals .
Herbicidal Activity
- Parent Compound Derivatives: Salts or esters of this compound (e.g., 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid) exhibit synergistic effects with herbicides like florasulam, controlling resistant weeds in cereals .
- Comparison with Dichlorinated Analogues : 3,6-Dichloropyridine-2-carboxylic acid shows broader-spectrum herbicidal activity but higher toxicity due to additional chlorine atoms .
Pharmaceutical Relevance
- This compound derivatives: Used in hyper-proliferative disorder treatments. For example, 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)-ureido)-3-fluorophenoxy)-pyridine-2-carboxylic acid methylamide hydrochloride acts as a kinase inhibitor .
- Amino-Substituted Analogues: Compounds like 2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid (C₁₃H₈ClF₃N₂O₂; MW 316.66 g/mol) demonstrate enhanced binding affinity to therapeutic targets due to the amino group .
Biological Activity
4-Chloro-2-fluoropyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, with a focus on its role as a pharmaceutical intermediate and potential therapeutic agent.
This compound (C6H4ClFNO2) is characterized by the presence of a chlorine atom at the 4-position and a fluorine atom at the 2-position of the pyridine ring. The carboxylic acid group at the 3-position enhances its reactivity and solubility in biological systems.
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes halogenation followed by carboxylation, utilizing reagents such as thionyl chloride and various catalysts to achieve high yields and purity .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit various cancer cell lines, showing promising results in assays measuring cell viability and apoptosis induction.
- Cell Viability Assays : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including MCF-7 (breast cancer) and H1975 (non-small cell lung cancer), with IC50 values ranging from 1 to 10 µM .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of key signaling proteins involved in cell proliferation, such as EGFR .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects. It has been tested in models of inflammation where it significantly reduced markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound in drug development:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored derivatives of this compound, revealing enhanced potency against resistant cancer cell lines when modified with additional functional groups .
- Case Study 2 : Another research effort focused on optimizing the pharmacokinetic properties of this compound, demonstrating improved absorption and bioavailability through structural modifications .
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Induction of apoptosis via caspases |
| Anticancer | H1975 | 3.0 | EGFR inhibition |
| Anti-inflammatory | RAW264.7 (macrophage) | >10 | Reduction of TNF-alpha levels |
Q & A
Q. What are the established synthetic methodologies for 4-Chloro-2-fluoropyridine-3-carboxylic acid in academic research?
The compound is synthesized via multi-step routes. A representative protocol involves:
- Step 1 : Hydrolysis of methyl esters using HCl in dioxane (20–50°C, 25 h).
- Step 2 : K₂CO₃-mediated coupling in acetonitrile (20°C, 0.33 h).
- Step 3 : Palladium-catalyzed cross-coupling (Pd(OAc)₂, Cs₂CO₃) in tert-butanol (40–100°C, 5.5 h under inert atmosphere).
- Step 4 : Final hydrolysis with HCl in water (93–96°C, 17 h) .
Alternative methods (e.g., condensation with aminopyridine derivatives) utilize Pd/Cu catalysts in DMF or toluene, followed by cyclization .
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Key Considerations |
|---|---|---|---|---|---|
| 1 | HCl | Dioxane | 20–50°C | 25 h | Control exothermic reaction |
| 2 | K₂CO₃ | Acetonitrile | 20°C | 0.33 h | Rapid quenching required |
| 3 | Pd(OAc)₂, Cs₂CO₃ | tert-Butanol | 40–100°C | 5.5 h | Inert atmosphere critical |
| 4 | HCl | Water | 93–96°C | 17 h | Prolonged heating improves yield |
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) for purity evaluation (≥95% by HPLC, as in ) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing chloro/fluoro regiochemistry).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₆H₃ClFNO₂; theoretical 175.55 g/mol) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in hydrolysis steps?
- Temperature Control : Maintain 93–96°C during hydrolysis (Step 4) to ensure complete ester cleavage without decomposition .
- Catalyst Screening : Test Pd vs. Cu catalysts in coupling steps (Step 3); Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency .
- Solvent Effects : Compare polar aprotic (DMF) vs. alcoholic solvents (tert-butanol) to balance reaction rate and byproduct formation .
Q. What strategies address discrepancies in biological activity data for derivatives?
- Purity Verification : Use tandem LC-MS to rule out impurities (e.g., residual Pd in reactions) .
- Assay Standardization : Validate bioassays (e.g., antimicrobial tests) against reference compounds (e.g., 6-(4-chlorophenyl) analogs in ) .
- Computational Modeling : Perform DFT calculations to predict meta/para substitution preferences, resolving conflicting reactivity reports .
Q. How can regioselective functionalization be achieved at the pyridine core?
- Directing Groups : Introduce temporary protecting groups (e.g., boronic esters, as in ) to guide substitutions .
- Microwave-Assisted Synthesis : Enhance reaction specificity for fluorination/chlorination under controlled microwave conditions .
- Isotopic Labeling : Use ¹⁸F/³⁶Cl tracers to track substitution patterns in kinetic studies .
Q. What are the underexplored applications in medicinal chemistry?
- Pharmacophore Development : The carboxylic acid moiety enables salt formation for improved bioavailability (e.g., as in ’s benzamide derivatives) .
- Enzyme Targeting : Screen against kinase or protease targets due to pyridine’s electron-deficient core (analogous to ’s anticancer studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
